1-(3-Methylazetidin-3-yl)prop-2-yn-1-one

Description

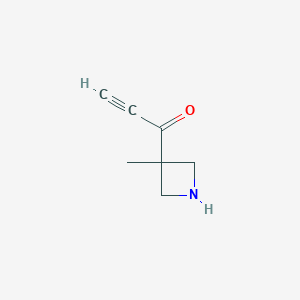

1-(3-Methylazetidin-3-yl)prop-2-yn-1-one is a prop-2-yn-1-one derivative featuring a strained azetidine ring substituted with a methyl group at the 3-position. This compound belongs to the broader class of alkynones, which are characterized by a ketone group adjacent to an alkyne moiety.

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)prop-2-yn-1-one |

InChI |

InChI=1S/C7H9NO/c1-3-6(9)7(2)4-8-5-7/h1,8H,4-5H2,2H3 |

InChI Key |

WBNWJFXFKQTLPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC1)C(=O)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Methylazetidin-3-yl)prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of 3-methylazetidine with propargyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methylazetidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylazetidin-3-yl)prop-2-yn-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylazetidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The azetidine ring and propynyl group allow it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Methods: Aryl-substituted prop-2-yn-1-ones are commonly synthesized via oxidation of propargyl alcohols using MnO₂ (yields: 38–77%) or palladium-catalyzed carbonylative Sonogashira coupling (yields up to 88%) . The latter method is favored for symmetrical dialkynones.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 27c) enhance electrophilicity, making these compounds reactive in cycloaddition reactions . Methoxy groups (e.g., 27d) improve solubility and stabilize intermediates in drug synthesis .

- Biological Activity : Trimethoxyphenyl derivatives (e.g., 8b, 8c) exhibit potent tubulin polymerization stimulation, a property leveraged in anticancer research .

Physicochemical and Functional Differences

- Azetidine vs. Aryl Substituents: While aryl-substituted analogs are well-documented, the 3-methylazetidine group in the target compound introduces conformational rigidity and basicity.

- Thermal Stability : Aryl derivatives with nitro groups (e.g., 27c) are often less stable due to decomposition risks, whereas methoxy-substituted compounds (e.g., 27d) show higher thermal resilience .

Biological Activity

1-(3-Methylazetidin-3-yl)prop-2-yn-1-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a unique azetidine ring structure. The presence of the propargylic ketone moiety contributes to its reactivity and potential biological effects.

Research indicates that this compound may interact with several biological targets, including:

- P2X3 Receptor Modulation : Similar compounds have been shown to inhibit P2X3 receptors, which are involved in nociception and pain signaling pathways. The modulation of these receptors can lead to analgesic effects, making such compounds promising candidates for pain management therapies .

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting several key areas:

Antimicrobial Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, related β-lactam conjugates have demonstrated efficacy against a range of bacterial strains . While specific data on this compound is limited, its structural analogs indicate potential as antimicrobial agents.

Pain Relief and Anti-inflammatory Effects

The inhibition of P2X3 receptors by similar compounds suggests that this compound could possess anti-nociceptive properties. Studies have shown that P2X3 antagonists can significantly reduce pain responses in animal models . This positions the compound as a candidate for further investigation in pain management.

Case Studies

Several case studies have explored the biological activity of azetidine derivatives:

- Pain Management : A study involving P2X3 receptor antagonists demonstrated reduced pain sensitivity in rodent models when treated with compounds structurally related to this compound. The findings suggest that these compounds can effectively modulate pain pathways .

- Antimicrobial Efficacy : In vitro tests on azetidine derivatives revealed varying degrees of antibacterial activity against common pathogens. These findings support the need for further exploration of this compound in antimicrobial research .

Comparative Analysis

The following table summarizes the biological activities reported for various azetidine derivatives compared to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.